molecular formula C15H20F3NO3 B7648681 (2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol

(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol

Cat. No. B7648681
M. Wt: 319.32 g/mol
InChI Key: NPBIIHXIAKJMIK-YNODCEANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol, also known as L-741,626, is a compound that belongs to the class of morpholine derivatives. It is a selective antagonist for the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of locomotion, cognition, and reward. L-741,626 has been used in scientific research to investigate the role of the dopamine D1 receptor in various physiological and pathological processes.

Mechanism of Action

(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol is a selective antagonist for the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, which inhibits the downstream signaling pathways that are activated by the receptor. The dopamine D1 receptor is involved in the regulation of locomotion, cognition, and reward, and its antagonism can have various effects on these processes depending on the specific experimental conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the dose of the compound used. Generally, this compound has been shown to decrease locomotor activity and reduce the rewarding effects of drugs of abuse. It has also been shown to impair social behavior in mice. However, the effects of this compound on cognition are less clear, as some studies have shown improvements in cognitive function with dopamine D1 receptor antagonism, while others have shown impairments.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol in lab experiments is its selectivity for the dopamine D1 receptor, which allows for specific investigation of the role of this receptor in various processes. However, one limitation is that the effects of this compound can be dose-dependent and can vary depending on the specific experimental conditions. Additionally, the use of this compound in animal studies requires ethical considerations and careful attention to the welfare of the animals involved.

Future Directions

There are several future directions for the investigation of (2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol and the dopamine D1 receptor. One direction is the investigation of the role of the dopamine D1 receptor in the regulation of social behavior and the development of addiction-like behaviors. Another direction is the investigation of the effects of dopamine D1 receptor antagonism on cognitive function in various disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective and potent dopamine D1 receptor antagonists could improve the specificity and efficacy of these compounds in scientific research.

Synthesis Methods

The synthesis of (2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol involves the reaction of 2-(trifluoromethyl)phenylmorpholine with (R)-3-(tert-butyldimethylsilyloxy)-1,2-propanediol in the presence of a Lewis acid catalyst. The product is then deprotected with trifluoroacetic acid to yield this compound. The yield of the synthesis is around 40%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol has been used in scientific research to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. For example, this compound has been used to study the effects of dopamine D1 receptor antagonism on cocaine self-administration in rats. It has also been used to investigate the role of the dopamine D1 receptor in the regulation of social behavior in mice. In addition, this compound has been used to study the effects of dopamine D1 receptor antagonism on the development of addiction-like behaviors in rats.

properties

IUPAC Name

(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-21-10-11(20)8-19-6-7-22-14(9-19)12-4-2-3-5-13(12)15(16,17)18/h2-5,11,14,20H,6-10H2,1H3/t11-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBIIHXIAKJMIK-YNODCEANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCOC(C1)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CN1CCOC(C1)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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